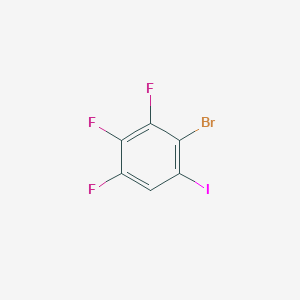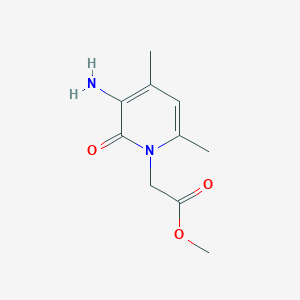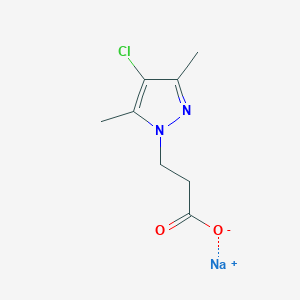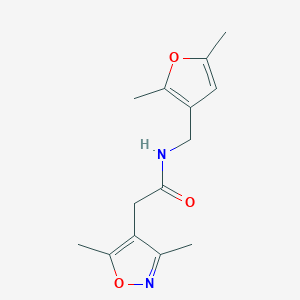![molecular formula C9H17NO2 B2407492 (8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine CAS No. 2024532-03-2](/img/structure/B2407492.png)
(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine” is a chemical compound with the IUPAC name (8-methyl-1,7-dioxaspiro [4.4]nonan-2-yl)methanamine . It has a molecular weight of 171.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3 . This indicates that the compound contains 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Novel Compounds Synthesis
Synthesis of 1,4-Dioxaspiro Compounds
A study demonstrated the synthesis of novel 1,4-dioxaspiro compounds from oleic acid, which are potential candidates for biolubricant development. These compounds were synthesized using a sonochemical method with cyclopentanone and cyclohexanone, yielding viscous liquid compounds (Kurniawan et al., 2017).
Regioselective Synthesis Method
Another study focused on the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes. This method involved the synthesis of methylidenic diols through a reaction involving a trimethylenemethane dianion synthon, followed by double intramolecular iodoetherification (Alonso et al., 2005).
Insect Pheromones and Natural Products
- Spiroacetals in Insects: Spiroacetals, including structures like 1,7-dioxaspiro[4.4]nonanes, are significant in insect secretions and pheromones. These compounds play roles in insect behavior, such as acting as aggregation pheromones or repellents (Francke & Kitching, 2001).
Chemical Applications and Synthesis Techniques
Chemically Amplified Resists
Research on poly(1,4-dioxaspiro[4.4]nonane-2-methyl methacrylate) has shown its potential as a novel class of ketal-protected chemically amplified photoresists. These compounds exhibit high transparency in the deep UV region, making them useful in specific chemical applications (Kim, Park, & Jang, 2000).
Organoselenium-Mediated Cyclisation Reactions
A study presented the synthesis of phenylseleno-substituted spiroacetals using organoselenium-mediated cyclisation reactions. This method facilitated the synthesis of various spiroacetals, including 1,7-dioxaspiro[5.5]undecanes (Doherty et al., 1984).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(8-methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-4-9(6-11-7)3-2-8(5-10)12-9/h7-8H,2-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYPYMZUFCWXSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC(O2)CN)CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2407411.png)

![4-Ethyl-5-fluoro-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2407413.png)
![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2407419.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2407420.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/no-structure.png)







